

# Structural & Functional Analysis of -sec-Butyloxamic Acid: A Pyruvate Isostere

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## Compound of Interest

Compound Name: (Sec-butylamino)(oxo)acetic acid

CAS No.: 80638-53-5

Cat. No.: B1286856

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## Executive Summary & Chemical Identity

**(Sec-butylamino)(oxo)acetic acid**, systematically known as

-sec-butyloxamic acid, represents a critical scaffold in the study of metabolic regulation. As a structural analogue of pyruvate, this compound functions as a competitive inhibitor of lactate dehydrogenase (LDH), a key enzyme in anaerobic glycolysis (the Warburg effect). This guide details its structural topology, synthetic pathways, and mechanistic action, serving as a reference for its application in metabolic oncology and proteomics.

## Physicochemical Profile

The molecule consists of a four-carbon sec-butyl tail attached to an oxamic acid headgroup. The oxamic acid moiety provides the polar pharmacophore required for enzyme active site recognition, while the sec-butyl group offers hydrophobic bulk that influences isoform selectivity.

Property	Value	biological Significance
IUPAC Name	2-(butan-2-ylamino)-2-oxoacetic acid	Definitive nomenclature for registry.
CAS Registry	80638-53-5	Unique identifier for procurement/database search. [1]
Formula		Stoichiometry for reaction planning.
Mol. Weight	145.16 g/mol	Fragment-based drug design (FBDD) compliant (<300 Da).
LogP	~0.8 (Exp/Calc)	Indicates moderate lipophilicity; membrane permeable.
H-Bond Donors	2 (NH, OH)	Critical for active site anchoring (Arg171 interaction).
H-Bond Acceptors	3 (C=O, OH)	Facilitates water-bridging in the solvent-exposed cleft.
Chirality	1 Center (of butyl)	Exists as ( ), ( ), or racemate.

## Structural Topology & Pharmacophore Analysis

The biological activity of

-sec-butyloxamic acid is dictated by its ability to mimic the transition state of pyruvate reduction.

### The "Pyruvate Mimic" Motif

The oxamic acid headgroup (

) is isosteric and isoelectronic with pyruvate (

).

- Carboxylate (

): Forms an electrostatic salt bridge with the conserved Arg171 residue in the LDH active site.

- -Keto Amide: The carbonyl oxygen accepts a hydrogen bond from His195 (the catalytic proton donor), acting as a "dead-end" substrate that cannot be reduced because the amide bond resists hydride transfer from NADH.

## The Hydrophobic Tail

The sec-butyl group occupies the hydrophobic pocket usually reserved for the methyl group of pyruvate or the side chains of larger

-keto acids.

- Steric Constraint: Unlike the linear

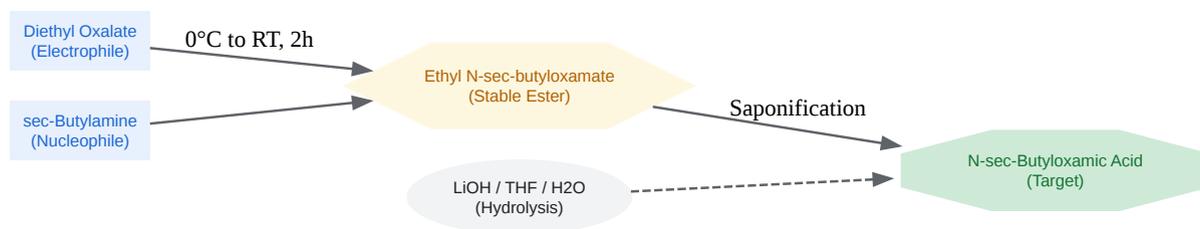
-propyl derivatives which fit tightly into LDH-C4 isoforms, the branched sec-butyl group introduces steric bulk.<sup>[2]</sup> This steric clash can be exploited to probe the volume of the substrate-binding loop (residues 98-110) in different LDH isoforms (LDH-A vs. LDH-B).

## Synthetic Protocol (Self-Validating)

The synthesis follows a robust two-step sequence: aminolysis of diethyl oxalate followed by controlled hydrolysis. This route minimizes side reactions and allows for easy purification.

## Reaction Scheme Visualization

The following diagram outlines the retrosynthetic logic and forward reaction flow.



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Caption: Two-step synthesis of N-sec-butylloxamic acid via an oxalate ester intermediate.

## Step-by-Step Methodology

Reagents: Diethyl oxalate (Sigma-Aldrich), sec-Butylamine (99%), Lithium Hydroxide (LiOH), THF, HCl (1M).

### Step 1: Aminolysis (Formation of the Ester)

- Setup: Charge a round-bottom flask with diethyl oxalate (1.2 equiv) dissolved in anhydrous ethanol.
- Addition: Cool to 0°C. Add sec-butylamine (1.0 equiv) dropwise over 20 minutes. The reaction is exothermic; temperature control prevents bis-amidation (formation of oxamide).
- Reaction: Warm to room temperature and stir for 4 hours.
- Validation (TLC): Mobile phase Hexane:EtOAc (3:1). Reactant amine (ninhydrin positive) should disappear; Ester product (UV active) appears at higher R<sub>f</sub>.
- Workup: Evaporate solvent. The excess diethyl oxalate can be removed via high-vacuum distillation or column chromatography, though the crude is often pure enough for Step 2.

### Step 2: Saponification (Ester Hydrolysis)

- **Dissolution:** Dissolve the crude ethyl -sec-butyloxamate in a 1:1 mixture of THF:Water.
- **Hydrolysis:** Add LiOH (1.5 equiv) and stir at room temperature for 2 hours. Note: LiOH is preferred over NaOH to prevent harsh conditions that might racemize the chiral center.
- **Acidification:** Cool to 0°C and acidify carefully with 1M HCl to pH ~2. The free acid often precipitates or can be extracted into ethyl acetate.
- **Purification:** Recrystallize from Hexane/Ethyl Acetate.

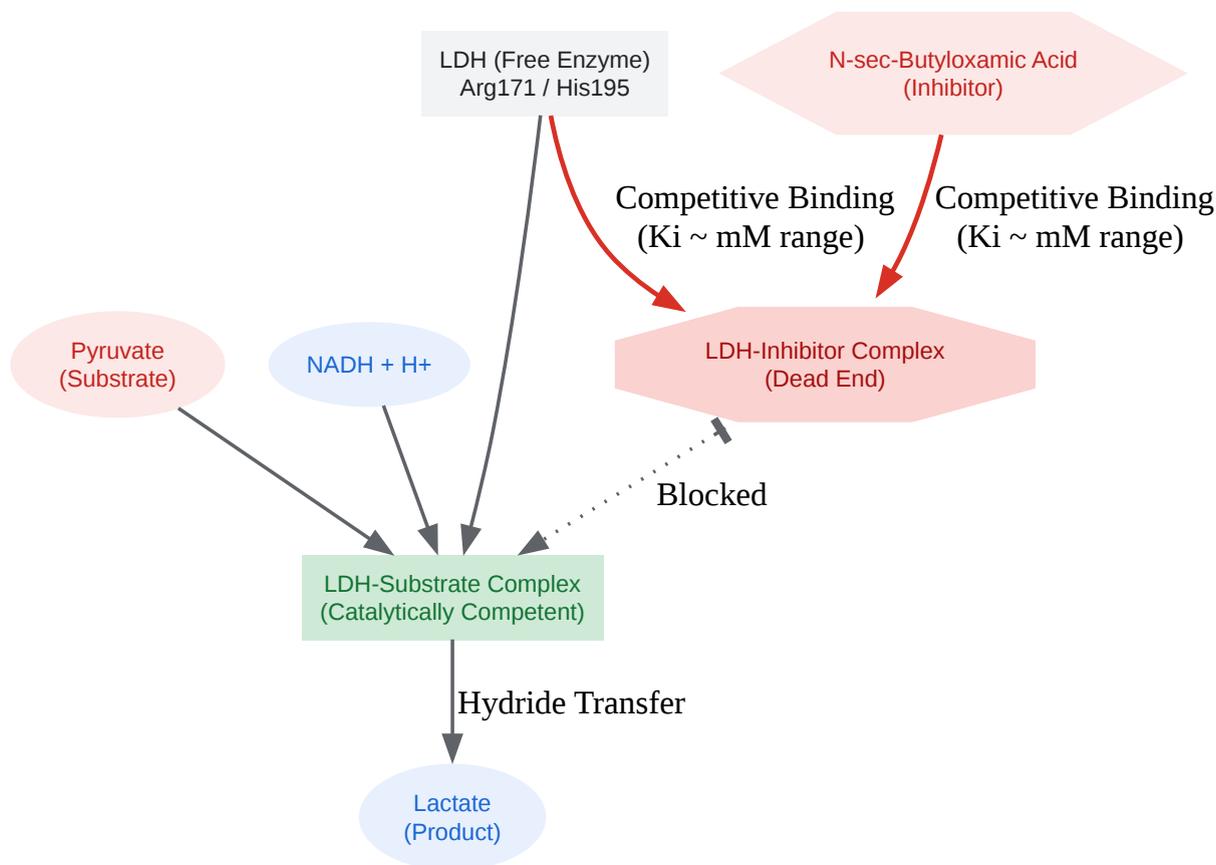
## Mechanistic Action: LDH Inhibition

The primary utility of

-sec-butyloxamic acid is in metabolic research to block the conversion of pyruvate to lactate. This effectively shuts down NAD<sup>+</sup> regeneration in hypoxic cells.

## Pathway Diagram

The following diagram illustrates the competitive inhibition mechanism within the glycolytic flux.



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Caption: Competitive inhibition of Lactate Dehydrogenase by N-sec-butyloxamic acid.

## Biological Interpretation[2][3][4][5]

- Warburg Effect Probe: In cancer cells, LDH is upregulated. Treating cells with -sec-butyloxamic acid forces the cells to rely on oxidative phosphorylation. If the mitochondria are defective (common in tumors), the cell undergoes apoptosis.
- Selectivity Note: While -substituted oxamates are general LDH inhibitors, the sec-butyl derivative shows specific kinetic profiles.[2] Research indicates that bulky alkyl chains (like sec-butyl) drastically reduce affinity for the LDH-C4 isoform (found in testes) compared to linear propyl chains,

due to steric hindrance in the active site loop [1].[2] This makes it a useful negative control when studying isoform-specific inhibitors.

## References

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- To cite this document: BenchChem. [Structural & Functional Analysis of -sec-Butyloxamic Acid: A Pyruvate Isostere]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1286856#sec-butylamino-oxo-acetic-acid-chemical-structure>]

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